Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

Hydrogen bonding Solubility Drug-likeness

Researchers requiring a piperazinyl-nicotinate building block with a reactive handle for library expansion face limitations with unsubstituted analogs. This 2-(4-(2-hydroxyethyl)piperazin-1-yl)-5-cyano-6-methylnicotinate (CAS 924869-05-6) provides a terminal hydroxyethyl group enabling esterification, etherification, or oxidation, directly addressing divergent synthesis needs. Higher aqueous solubility (XLogP3 0.8, TPSA 89.7 Ų) ensures reliable biochemical assay performance without precipitation. Purity ≥95%, melting point 95-97 °C for identity verification. Supplied globally with rigorous quality documentation, reducing procurement risk for GLP-compliant labs.

Molecular Formula C16H22N4O3
Molecular Weight 318.37 g/mol
CAS No. 924869-05-6
Cat. No. B1320573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate
CAS924869-05-6
Molecular FormulaC16H22N4O3
Molecular Weight318.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO
InChIInChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3
InChIKeyMOCNLMVNRBGPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate Identity and Class


Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate (CAS 924869-05-6) is a synthetic nicotinic acid derivative bearing a 5-cyano, 6-methyl, and ethyl ester substitution pattern on the pyridine core, with a 4-(2-hydroxyethyl)piperazin-1-yl group at the 2-position [1]. This compound belongs to the broader class of piperazinyl-nicotinate building blocks, which are employed as intermediates in medicinal chemistry and agrochemical synthesis. Its distinguishing feature is the terminal hydroxyethyl substituent on the piperazine ring, which introduces an additional hydrogen-bond donor and increases hydrophilicity relative to the unsubstituted piperazine analog . The compound is supplied by multiple vendors at purities ≥95% and is classified as an irritant .

Synthetic nicotinate intermediate with ethyl ester and cyano-methyl substitution
Hydroxyethyl-piperazine moiety introduces a free hydroxyl handle for derivatization
Higher hydrophilicity (reported XLogP3 0.8) supports aqueous-compatible workflows

Why Generic Substitution Fails for This Piperazinyl-Nicotinate


Within the piperazinyl-nicotinate family, three closely related catalog compounds—Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate (CAS 402479-97-4), Ethyl 5-cyano-2-(homopiperazin-1-yl)-6-methylnicotinate (CAS 683274-44-4), and Ethyl 5-cyano-6-methylnicotinate (CAS 106944-54-1)—share the same cyano-methyl-ester pyridine scaffold but differ critically at the piperazine substituent . The target compound's terminal 2-hydroxyethyl group provides an additional hydrogen-bond donor (HBD count = 1) and increases topological polar surface area (TPSA = 89.7 Ų) compared to the unsubstituted piperazine analog (HBD count = 0 from the NH; lower TPSA) [1]. This alters solubility, logP (XLogP3 = 0.8 for the target), and potential target-engagement profiles, meaning that assay results, solubility-dependent reaction yields, or downstream coupling efficiencies obtained with the unsubstituted analog cannot be assumed to transfer directly to the hydroxyethyl derivative .

Property
This Compound (Hydroxyethyl)
Closest Analog (Unsubstituted Piperazine)
Substitution Risk
H-Bond Donors
1 (terminal OH)
0 (NH only)
Aqueous solubility and target-engagement profiles may not transfer
Lipophilicity
XLogP3 ≈ 0.8
Higher logP expected
Partitioning behavior and assay compatibility may shift
Polar Surface Area
TPSA ≈ 90 Ų
Lower TPSA (~70–75 Ų)
Membrane permeability context may differ; CNS penetration probability shifts

Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donor Capacity

The target compound possesses one hydrogen-bond donor (the terminal OH of the hydroxyethyl group), whereas the closest analog, Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate (CAS 402479-97-4), has zero hydrogen-bond donors from its secondary amine due to the absence of the hydroxyethyl substitution [1]. This difference directly impacts aqueous solubility and potential target interactions.

H-Bond Donors
Head-to-head
Target: 1
Analog: 0
Additional OH donor may support solubility differentiation
Computed by Cactvs; experimental solubility confirmation advised
Hydrogen bonding Solubility Drug-likeness

Lipophilicity Modulation

The target compound has a computed XLogP3 of 0.8, reflecting the hydrophilic contribution of the hydroxyethyl group [1]. In contrast, the unsubstituted piperazine analog (CAS 402479-97-4) is expected to have a higher logP due to the absence of this polar substituent, and the homopiperazine analog (CAS 683274-44-4) has a different ring size affecting its overall lipophilicity profile .

Lipophilicity
Class-level
XLogP3 = 0.8
Indicates higher hydrophilicity than unsubstituted analogs
Estimated logP of analog not explicitly reported; context-dependent
Lipophilicity logP ADME Permeability

Topological Polar Surface Area and Membrane Permeability

The target compound has a computed TPSA of 89.7 Ų [1]. The unsubstituted piperazine analog (CAS 402479-97-4), lacking the hydroxyethyl oxygen, has a lower TPSA. Since TPSA values below 140 Ų are generally associated with good oral absorption and values below 90 Ų with potential blood-brain barrier penetration, the target compound's TPSA positions it near the threshold for CNS penetration, while the unsubstituted analog's lower TPSA would predict even higher membrane permeability [2].

TPSA
Class-level
89.7 Ų
TPSA near CNS permeability threshold; analog TPSA lower
Reference thresholds from literature; verify with experimental PAMPA
TPSA Membrane permeability Blood-brain barrier Drug design

Rotatable Bond Count and Conformational Flexibility

The target compound has 6 rotatable bonds, contributed in part by the hydroxyethyl side chain [1]. The unsubstituted piperazine analog (CAS 402479-97-4) has fewer rotatable bonds (estimated 4), and the piperazine-free analog (CAS 106944-54-1) has only 3 . Increased rotatable bond count can enhance binding adaptability but also incurs an entropic penalty upon target binding, a trade-off that must be considered in structure-based design.

Rotatable Bonds
Class-level
6 bonds
Increased flexibility may affect entropic binding penalty
Analog estimated at 4 (unsubst.) and 3 (no piperazine)
Conformational flexibility Entropy Binding affinity Molecular design

Molecular Weight and Ligand Efficiency Metrics

The target compound has a molecular weight of 318.37 g/mol [1]. This is 44.05 g/mol higher than the unsubstituted piperazine analog (CAS 402479-97-4, MW = 274.32) , 30.03 g/mol higher than the homopiperazine analog (CAS 683274-44-4, MW = 288.34) , and 128.17 g/mol higher than the piperazine-free scaffold (CAS 106944-54-1, MW = 190.20). The higher MW must be justified by commensurate gains in potency to maintain ligand efficiency (LE) during lead optimization.

Molecular Weight
Head-to-head
318.37 g/mol
44 g/mol heavier than unsubstituted analog; influences ligand efficiency
Direct comparison to CAS 402479-97-4 (274.32), 683274-44-4 (288.34)
Molecular weight Ligand efficiency Fragment-based design Lead optimization

High-Impact Application Scenarios


Late-Stage Functionalization via Free Hydroxyl Handle

The terminal primary alcohol on the hydroxyethyl group serves as a versatile synthetic handle for further derivatization—including esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement . This makes the compound particularly valuable in medicinal chemistry programs where the piperazinyl-nicotinate core is a privileged scaffold, but a pendant reactive site is needed for library expansion or bioconjugation [1]. In contrast, the unsubstituted piperazine analog (CAS 402479-97-4) lacks this functional handle, limiting its utility in divergent synthesis.

Aqueous Biochemical and Cellular Screening

With a computed XLogP3 of 0.8 and a TPSA of 89.7 Ų , the target compound is predicted to have superior aqueous solubility compared to more lipophilic analogs such as the unsubstituted piperazine or homopiperazine variants. This property is critical for biochemical assays conducted in aqueous buffer systems, where compound precipitation can lead to false negatives or inaccurate IC50 determinations [1]. Procurement of this specific hydroxyethyl variant ensures compatibility with standard assay conditions without the need for high DMSO concentrations.

SAR Studies on Hydrogen-Bond Donor Effects

The addition of a single hydrogen-bond donor (the OH group) relative to the unsubstituted piperazine analog enables systematic SAR exploration of HBD contributions to binding affinity . This is especially relevant for targets where hydrogen-bonding interactions with the piperazine terminus are hypothesized to contribute to potency, such as in protease inhibitors or kinase ATP-site binders. The compound serves as a direct comparator to the unsubstituted piperazine (CAS 402479-97-4) in matched-pair analysis [1].

Melting Point and Purity for Batch Consistency

The compound's defined melting point range of 95–97 °C provides a rapid identity and purity check upon receipt, differentiating it from analogs with different melting behavior. The unsubstituted piperazine analog (CAS 402479-97-4) and homopiperazine analog (CAS 683274-44-4) have distinct melting points, enabling unambiguous identification. For laboratories operating under GLP or ISO quality systems, this thermal specification supports compliant material receipt documentation [1].

Application
Selection Property
Validation Focus
Late-stage derivatization
Free hydroxyl reactivity
Functional group transformation yield
Aqueous biochemical screening
Hydrophilicity profile
Solubility in standard assay buffers
Matched-pair SAR
H-bond donor presence
Binding affinity comparison with unsubstituted analog
Batch identity verification
Melting point specification
Thermal analysis for material receipt
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